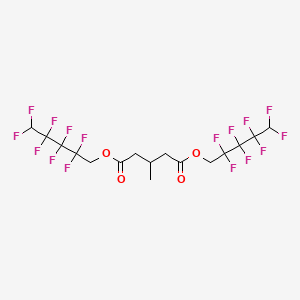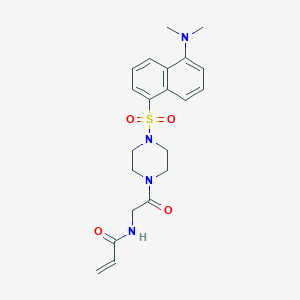
Dibromo(dibutyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromo(dibutyl)germane is an organogermanium compound with the chemical formula C8H18Br2Ge It consists of a germanium atom bonded to two bromine atoms and two butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibromo(dibutyl)germane can be synthesized through the reaction of germanium tetrachloride with butyl lithium, followed by bromination. The reaction typically involves the following steps:
Formation of Dibutylgermane: Germanium tetrachloride reacts with butyl lithium to form dibutylgermane.
Bromination: Dibutylgermane is then treated with bromine to yield this compound.
The reaction conditions for these steps include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dibromo(dibutyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The germanium center can undergo oxidation or reduction, leading to different oxidation states of germanium.
Hydrolysis: this compound can hydrolyze in the presence of water, forming germanium oxides and hydrobromic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with conditions involving the use of catalysts and solvents like tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Hydrolysis: This reaction typically occurs under acidic or basic conditions.
Major Products
Substitution Reactions: The major products are substituted germanium compounds.
Oxidation and Reduction Reactions: Products include various germanium oxides or reduced germanium species.
Hydrolysis: The major products are germanium oxides and hydrobromic acid.
Wissenschaftliche Forschungsanwendungen
Dibromo(dibutyl)germane has several scientific research applications:
Organic Synthesis: It is used as a precursor for the synthesis of other organogermanium compounds.
Materials Science: It is investigated for its potential use in the development of germanium-based semiconductors and optoelectronic devices.
Biological Studies: Research is ongoing to explore its potential biological activity and use in medicinal chemistry.
Industrial Applications: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of dibromo(dibutyl)germane involves its ability to undergo various chemical transformations. The germanium center can participate in coordination chemistry, forming complexes with other molecules. The bromine atoms can be substituted, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibromo(dimethyl)germane: Similar structure but with methyl groups instead of butyl groups.
Dibromo(diethyl)germane: Similar structure but with ethyl groups instead of butyl groups.
Dibromo(diphenyl)germane: Similar structure but with phenyl groups instead of butyl groups.
Uniqueness
Dibromo(dibutyl)germane is unique due to the presence of butyl groups, which impart different steric and electronic properties compared to methyl, ethyl, or phenyl groups. These differences can influence the reactivity and applications of the compound in various chemical processes.
Eigenschaften
CAS-Nummer |
3124-22-9 |
|---|---|
Molekularformel |
C8H18Br2Ge |
Molekulargewicht |
346.67 g/mol |
IUPAC-Name |
dibromo(dibutyl)germane |
InChI |
InChI=1S/C8H18Br2Ge/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
ZNRUBDYXPMBFKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Ge](CCCC)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



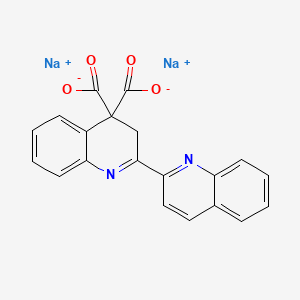

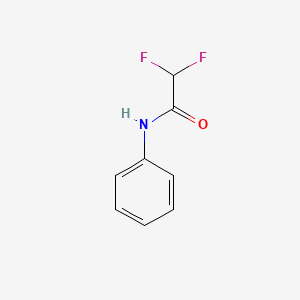

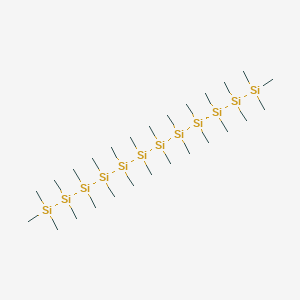

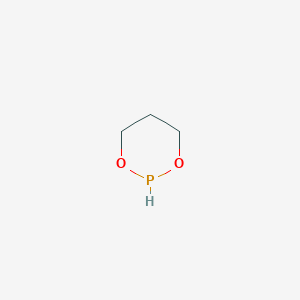
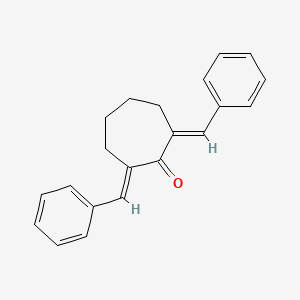
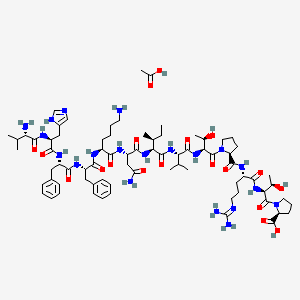
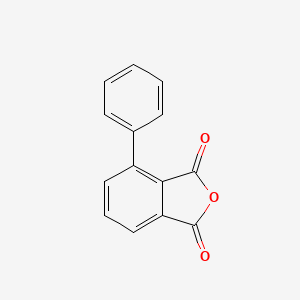
![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)
